molecular formula C10H11BrN5Na4O13P3 B11930009 8-Bromoadenosine 5'-triphosphate tetrasodium

8-Bromoadenosine 5'-triphosphate tetrasodium

Cat. No.: B11930009
M. Wt: 674.00 g/mol
InChI Key: KKATWOCPDMJYIH-ZVQJTLEUSA-J
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Description

8-Bromoadenosine 5’-triphosphate tetrasodium: is a synthetic analogue of adenosine triphosphate, a crucial molecule in cellular energy transfer and metabolism. This compound is often used in biochemical and physiological research to study the effects of adenosine triphosphate on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine 5’-triphosphate tetrasodium involves the bromination of adenosine triphosphate. The process typically starts with adenosine triphosphate, which is then reacted with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenosine moiety .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process would involve scaling up the reaction conditions and optimizing for yield and purity. Industrial production would also include rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoadenosine 5’-triphosphate tetrasodium can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

    Hydrolysis: Acidic conditions or specific enzymes like phosphatases are used.

Major Products Formed:

Scientific Research Applications

8-Bromoadenosine 5’-triphosphate tetrasodium is widely used in scientific research due to its ability to mimic adenosine triphosphate. Some key applications include:

Mechanism of Action

As an analogue of adenosine triphosphate, 8-Bromoadenosine 5’-triphosphate tetrasodium exerts its effects by interacting with adenosine triphosphate-binding proteins and enzymes. It can activate or inhibit these proteins, depending on the context. The bromine substitution at the 8-position may alter the binding affinity and specificity, providing insights into the molecular mechanisms of adenosine triphosphate-related processes .

Comparison with Similar Compounds

  • 8-Bromoadenosine monophosphate
  • 8-Bromoadenosine diphosphate
  • 8-Bromoadenosine triphosphate

Uniqueness: 8-Bromoadenosine 5’-triphosphate tetrasodium is unique due to its specific bromination at the 8-position and the presence of the triphosphate group. This combination allows it to closely mimic the natural adenosine triphosphate while providing additional functional insights through the bromine substitution .

Properties

Molecular Formula

C10H11BrN5Na4O13P3

Molecular Weight

674.00 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15BrN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

KKATWOCPDMJYIH-ZVQJTLEUSA-J

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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